1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride
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Overview
Description
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C11H10N2O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with an appropriate acetylating agent under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
The use of automated reactors and continuous flow systems may also be implemented to enhance production efficiency .
Chemical Reactions Analysis
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride can be compared with other pyrazole derivatives, such as:
1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
3,5-diphenyl-1H-pyrazole: This derivative has additional phenyl groups, which can influence its chemical properties and biological activities.
1,3,5-trisubstituted pyrazoles: These compounds have various substituents on the pyrazole ring, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can enhance its solubility and stability in aqueous solutions .
Properties
CAS No. |
2648945-16-6 |
---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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